Cas no 911228-95-0 (N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide)

N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a boronate ester derivative featuring a sulfonamide functional group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, owing to its stable dioxaborolane moiety. The presence of the electron-withdrawing sulfonamide group enhances its reactivity in palladium-catalyzed transformations. Its structural stability under mild conditions makes it suitable for applications in pharmaceutical and materials science research. The compound is typically handled under inert conditions to preserve its boronate integrity. Its well-defined reactivity profile and compatibility with diverse reaction conditions underscore its utility in advanced synthetic methodologies.
N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide structure
911228-95-0 structure
商品名:N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
CAS番号:911228-95-0
MF:C16H26BNO4S
メガワット:339.258
MDL:MFCD27957314
CID:3166236
PubChem ID:57882095

N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
    • AKOS022168229
    • AS-2796
    • CS-0176014
    • SB83417
    • 4-(N,N-Diethylsulfonyl)phenylboronic acid pinacol ester
    • N,N-diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
    • MFCD27957314
    • N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
    • SCHEMBL471553
    • G64223
    • 911228-95-0
    • N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
    • MDL: MFCD27957314
    • インチ: InChI=1S/C16H26BNO4S/c1-7-18(8-2)23(19,20)14-11-9-13(10-12-14)17-21-15(3,4)16(5,6)22-17/h9-12H,7-8H2,1-6H3
    • InChIKey: CRSLAGARSMICFC-UHFFFAOYSA-N
    • ほほえんだ: CCN(CC)S(=O)(=O)C1=CC=C(C=C1)B2OC(C)(C)C(C)(C)O2

計算された属性

  • せいみつぶんしりょう: 339.1675597g/mol
  • どういたいしつりょう: 339.1675597g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 487
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.2Ų

N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide セキュリティ情報

N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
AS-2796-1MG
N,N-diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
911228-95-0 >95%
1mg
£37.00 2025-02-08
TRC
D494558-500mg
N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
911228-95-0
500mg
$ 95.00 2022-06-05
AK Scientific
AMTB806-5g
4-(N,N-diethylsulfonyl)phenylboronic acid pinacol ester
911228-95-0 97%
5g
$372 2025-02-18
abcr
AB524457-1 g
4-(N,N-Diethylsulfonyl)phenylboronic acid pinacol ester
911228-95-0
1g
€215.70 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1246684-1g
N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
911228-95-0 95+%
1g
¥845.00 2024-04-25
abcr
AB524457-1g
4-(N,N-Diethylsulfonyl)phenylboronic acid pinacol ester; .
911228-95-0
1g
€162.10 2025-02-20
A2B Chem LLC
AI86811-250mg
N,N-diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
911228-95-0 95+%
250mg
$58.00 2024-05-20
Key Organics Ltd
AS-2796-5G
N,N-diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
911228-95-0 >95%
5g
£219.00 2025-02-08
abcr
AB524457-5 g
4-(N,N-Diethylsulfonyl)phenylboronic acid pinacol ester
911228-95-0
5g
€646.60 2023-04-17
Key Organics Ltd
AS-2796-5MG
N,N-diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
911228-95-0 >95%
5mg
£46.00 2025-02-08

N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide 関連文献

N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamideに関する追加情報

Introduction to N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide (CAS No. 911228-95-0)

N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 911228-95-0, features a unique structural framework that combines a benzene ring with a sulfonamide functional group, further modified by a tetramethylborate moiety. The presence of these specific structural elements not only imparts distinct chemical properties but also opens up a myriad of potential applications, particularly in the development of novel drugs and advanced materials.

The molecular structure of N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide can be broken down into several key components. The benzene ring serves as the core aromatic system, providing stability and a platform for further functionalization. The sulfonamide group (-SO₂NH₂) introduces polarity and reactivity, making the compound suitable for interactions with biological targets. Notably, the tetramethylborate group (B(OMe)₄) is a critical feature that enhances the compound's utility in cross-coupling reactions, particularly in Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic organic chemistry.

Recent advancements in pharmaceutical research have highlighted the importance of boronic acid derivatives in drug development. The tetramethylborate moiety in N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide facilitates its role as an intermediate in the synthesis of biaryl compounds, which are prevalent in many active pharmaceutical ingredients (APIs). For instance, studies have demonstrated its efficacy in constructing complex drug molecules with improved pharmacokinetic profiles. This has been particularly relevant in the design of kinase inhibitors and other targeted therapies where precise molecular architecture is crucial.

The sulfonamide group in this compound also plays a pivotal role in its biological activity. Sulfonamides are well-known for their broad spectrum of antimicrobial and anti-inflammatory properties. By incorporating this moiety into the molecular framework of N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide, researchers aim to harness these properties for therapeutic applications. Preliminary studies have shown promising results in the development of novel sulfonamide-based compounds that exhibit enhanced binding affinity to specific biological targets. This underscores the compound's potential as a lead molecule in medicinal chemistry.

In materials science, the unique electronic and steric properties of N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide make it an attractive candidate for advanced functional materials. The presence of both aromatic and polar functional groups allows for tunable electronic characteristics, which are essential for applications such as organic semiconductors and light-emitting diodes (OLEDs). Recent research has explored its use as a building block for high-performance polymers and coatings that exhibit superior thermal stability and mechanical strength.

The synthesis of N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the tetramethylborate group necessitates specialized boronation techniques to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize these processes, including the use of palladium catalysts and inert atmospheres to prevent unwanted side reactions. These advancements have not only improved the efficiency of synthesis but also reduced costs associated with producing this valuable compound.

The chemical reactivity of N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yb enzene)-1-sulfonamide has been extensively studied to understand its potential applications in cross-coupling reactions. The boronic ester functionality allows for facile participation in Suzuki-Miyaura couplings with various aryl halides or triflates under mild conditions. This reaction is highly versatile and has been instrumental in constructing complex biaryl structures found in natural products and pharmaceuticals. Researchers have leveraged this property to develop novel synthetic routes that are more efficient and environmentally friendly compared to traditional methods.

Future directions in the study of N,N-Diethyl--(tetramethyldioxaborolanyl)-benzenesulfonamid e may include exploring its role in medicinal chemistry beyond simple intermediates. By modifying its structural framework further or combining it with other functional groups, scientists aim to develop compounds with enhanced therapeutic efficacy and reduced side effects. Additionally, its potential applications in nanotechnology and smart materials warrant further investigation due to its unique physicochemical properties.

In conclusion, N,N-Diethyl--(tetramethyldioxaborolanyl)-benzenesulfo namide (CAS No.911228-95-0) is a multifaceted compound with significant promise across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from pharmaceuticals to advanced materials science. As research continues to uncover new methodologies for its synthesis and utilization، this compound is poised to play an increasingly important role in scientific innovation.

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Amadis Chemical Company Limited
(CAS:911228-95-0)N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
A916503
清らかである:99%
はかる:5g
価格 ($):238.0